molecular formula C16H15BrN2OS2 B12129915 2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12129915
M. Wt: 395.3 g/mol
InChI Key: DZWOUQFYZUSWMC-UHFFFAOYSA-N
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Description

2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound characterized by its unique thieno[2,3-d]pyrimidin-4(3H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-bromobenzyl group: This step involves the nucleophilic substitution reaction where a bromobenzyl halide reacts with the thieno[2,3-d]pyrimidin-4(3H)-one core.

    Methylation: The final step involves the methylation of the core structure to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromobenzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15BrN2OS2

Molecular Weight

395.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15BrN2OS2/c1-9-10(2)22-14-13(9)15(20)19(3)16(18-14)21-8-11-4-6-12(17)7-5-11/h4-7H,8H2,1-3H3

InChI Key

DZWOUQFYZUSWMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)Br)C)C

Origin of Product

United States

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